molecular formula C18H21NO3S B7558397 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

Cat. No. B7558397
M. Wt: 331.4 g/mol
InChI Key: QTYUBSTUSLGHAD-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of liver X receptor (LXR) agonists and has been shown to have various biological activities.

Mechanism of Action

2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide acts as an agonist of the liver X receptor (LXR), a member of the nuclear receptor superfamily. LXR plays a crucial role in the regulation of cholesterol and lipid metabolism. Activation of LXR by this compound leads to the induction of genes involved in cholesterol efflux and reverse cholesterol transport, which results in a decrease in plasma cholesterol levels. This compound has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the expression of ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux and reverse cholesterol transport. This compound has also been shown to decrease the expression of pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to have neuroprotective effects by increasing the expression of brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide in lab experiments is its specificity towards LXR. This compound has been shown to have a high affinity towards LXR, which makes it a useful tool for studying the role of LXR in various disease conditions. However, one of the limitations of using this compound is its potential toxicity. This compound has been reported to cause hepatotoxicity in some animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the potential therapeutic effects of this compound in various disease conditions such as atherosclerosis, neurodegenerative diseases, and cancer. Additionally, the role of this compound in regulating glucose metabolism and insulin sensitivity needs to be further investigated.

Synthesis Methods

The synthesis of 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1,2,3,4-tetrahydronaphthalene to form the corresponding sulfonamide. The product is then subjected to a cyclization reaction to yield this compound. The overall yield of this process is around 30%.

Scientific Research Applications

2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been reported to have a beneficial effect on lipid metabolism, which makes it a potential therapeutic agent for treating hyperlipidemia and atherosclerosis. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-10-11-17(22-2)18(12-13)23(20,21)19-16-9-5-7-14-6-3-4-8-15(14)16/h3-4,6,8,10-12,16,19H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYUBSTUSLGHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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